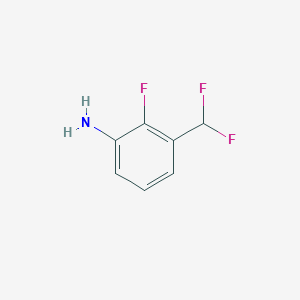

3-(Difluoromethyl)-2-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)-2-fluoroaniline: is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the benzene ring, along with an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents, such as difluorocarbene reagents, under controlled reaction conditions .

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-2-fluoroaniline may involve continuous flow processes that utilize commercially available starting materials, such as α-amino acid methyl esters . These processes are designed to achieve high yields and purities through optimized reaction conditions and efficient purification steps .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethyl)-2-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Fluorinated Compounds

3-(Difluoromethyl)-2-fluoroaniline serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its difluoromethyl group contributes to the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts .

Reactivity and Mechanism

The presence of fluorine atoms significantly alters the chemical behavior of aniline derivatives. For instance, the difluoromethyl group can enhance the binding affinity to various targets, facilitating reactions such as substitution and oxidation. The compound's mechanism of action often involves radical processes that interact with specific molecular targets, including enzymes.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in studies focusing on enzyme inhibition. Its unique structure allows it to interact effectively with enzyme active sites, potentially leading to significant biological effects such as inhibition or activation of signaling pathways . For example, it has been explored for its interactions with succinate dehydrogenase in the mitochondrial respiratory chain, which is critical for cellular metabolism.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications. It acts as a precursor for synthesizing drug candidates with improved pharmacokinetic properties. Notably, derivatives of this compound have shown promise in cancer research, where they exhibit cytotoxicity against various human tumor cell lines . This highlights its potential role in developing new anticancer therapies.

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is employed in producing agrochemicals and specialty chemicals. The incorporation of this compound into formulations enhances their performance and stability due to its unique chemical properties . Its application extends to polymers where it contributes to improved material characteristics.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of derivatives based on this compound using National Cancer Institute protocols. The results indicated significant cytotoxic effects against a panel of cancer cell lines, with some derivatives achieving IC50 values indicating potent activity .

Case Study 2: Enzyme Interaction Modeling

Molecular docking studies have been conducted to model the interaction between this compound derivatives and target enzymes such as topoisomerase II. These studies revealed stable conformations that suggest effective inhibition mechanisms, supporting further exploration for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and fluorine atom contribute to the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparación Con Compuestos Similares

- 3-(Trifluoromethyl)-2-fluoroaniline

- 3-(Difluoromethyl)-4-fluoroaniline

- 3-(Difluoromethyl)-2-chloroaniline

Uniqueness: 3-(Difluoromethyl)-2-fluoroaniline is unique due to the specific positioning of the difluoromethyl group and the fluorine atom on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .

Actividad Biológica

3-(Difluoromethyl)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a difluoromethyl group attached to a fluoroaniline framework. This configuration significantly influences its chemical reactivity and biological interactions.

- Molecular Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- Key Functional Groups : Difluoromethyl (-CF2H) and fluoro (-F)

Research indicates that the difluoromethyl and fluoro groups enhance the compound's binding affinity to various biological targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.

- Receptor Binding : Increased interactions with target proteins can result in altered signaling pathways, which is crucial for therapeutic efficacy.

Antiparasitic Activity

A significant area of study for this compound involves its potential antiparasitic properties. In vitro assays have demonstrated that fluorinated compounds often exhibit enhanced activity against parasites due to their improved lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Case Study : A study evaluating various fluorinated anilines found that this compound showed promising results against Plasmodium falciparum, the causative agent of malaria. The compound's EC50 value was determined to be approximately 0.010 μM, indicating potent activity.

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| This compound | 0.010 | Potent antiparasitic activity |

| 2-Fluoroaniline | 0.048 | Moderate activity |

| Trifluoromethyl analog | 0.004 | Enhanced activity |

Cytotoxicity Studies

While evaluating the therapeutic potential, it is crucial to assess cytotoxicity. In studies involving human liver cell lines (HepG2), this compound exhibited low cytotoxicity (>50 μM), suggesting a favorable safety profile for further development.

Pharmacokinetic Properties

Fluorinated compounds are known for their altered pharmacokinetic properties, which include:

- Absorption : Enhanced permeability due to lipophilic character.

- Distribution : Improved tissue distribution owing to unique electronic properties.

- Metabolism : Increased metabolic stability, reducing the likelihood of rapid degradation in biological systems.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development, particularly in designing new therapies targeting infectious diseases and cancer. Its ability to modulate biological pathways through enzyme inhibition or receptor interaction positions it as a promising scaffold for future pharmaceutical agents.

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXRFVFAIHPWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.